molecular formula C23H23N5 B11285471 1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285471
M. Wt: 369.5 g/mol
InChI Key: MHZOIVDSXQKAOZ-UHFFFAOYSA-N
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Description

“1-{[4-(Dimethylamino)phenyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a mouthful, but its structure holds intriguing possibilities. Let’s break it down:

    Chemical Formula: C₂₃H₂₁N₅

    Structure: It combines a benzimidazole core with a pyridine ring, featuring a dimethylamino group and a cyano (carbonitrile) functional group.

Preparation Methods

Synthetic Routes:

    Key Precursor: Start with N-(1H-benzimidazol-2-yl)carbonyl hydrazide dicyanide (Compound 2), which is synthesized by coupling 2-aminobenzimidazole (Compound 1) with malononitrile in pyridine.

    Diverse Amination Reactions: Compound 2 reacts with various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, N-methylglucamine, and diethanolamine) in boiling ethanol to yield different acrylonitrile derivatives (Compounds 3–8).

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

    Reactivity: Compound 2 exhibits interesting behavior, yielding 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (Compound 9) upon reaction with hydrazine hydrate.

    Further Transformations: Compound 2 reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (Compound 11).

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Chemistry: Potential as a building block for novel heterocyclic compounds.

    Biology: Investigate its interactions with biological targets.

    Medicine: Explore its pharmacological properties.

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: Investigate interactions with specific proteins or enzymes.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

While I don’t have an exhaustive list, consider exploring related benzimidazole derivatives like benzimidazoles with different substituents or fused ring systems.

Properties

Molecular Formula

C23H23N5

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-(dimethylamino)anilino]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H23N5/c1-15(2)18-13-22(25-16-9-11-17(12-10-16)27(3)4)28-21-8-6-5-7-20(21)26-23(28)19(18)14-24/h5-13,15,25H,1-4H3

InChI Key

MHZOIVDSXQKAOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)N(C)C)C#N

Origin of Product

United States

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